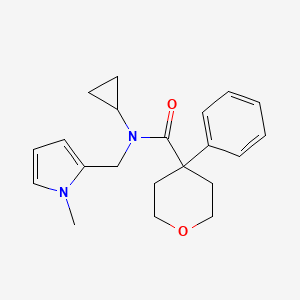

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Description

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic carboxamide derivative featuring a tetrahydropyran core substituted with a phenyl group at the 4-position. The molecule incorporates a cyclopropylamine moiety and a 1-methylpyrrole side chain, which likely contribute to its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-4-phenyloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-22-13-5-8-19(22)16-23(18-9-10-18)20(24)21(11-14-25-15-12-21)17-6-3-2-4-7-17/h2-8,13,18H,9-12,14-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTYFRUXVLFHJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, a compound with the CAS number 1286710-15-3, has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly its cytotoxic properties against various cell lines.

The molecular formula of the compound is with a molecular weight of 338.4 g/mol. The structure includes a cyclopropyl group, a pyrrole moiety, and a tetrahydro-pyran ring, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1286710-15-3 |

| Molecular Formula | C21H26N2O2 |

| Molecular Weight | 338.4 g/mol |

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the pyrrole derivative followed by cyclization reactions. Characterization techniques such as NMR and IR spectroscopy confirm the structural integrity of the compound.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The MTS assay was employed to determine cell viability in response to different concentrations of the compound over time.

Key Findings:

-

Cell Lines Tested : The compound was tested against human adenocarcinoma-derived cell lines:

- Colon (LoVo)

- Ovary (SK-OV-3)

- Breast (MCF-7)

- Results : The compound exhibited dose-dependent cytotoxicity with IC50 values indicating significant anti-tumor activity, particularly against colon cancer cells. The highest anti-tumor activity was observed at specific concentrations, suggesting its potential as an anti-cancer agent .

| Cell Line | IC50 Value (µM) | Activity Level |

|---|---|---|

| LoVo | 20 | High |

| SK-OV-3 | 50 | Moderate |

| MCF-7 | 75 | Low |

The mechanism by which this compound exerts its cytotoxic effects is still under investigation. However, preliminary data suggest that it may involve the induction of apoptosis in cancer cells through mitochondrial pathways and inhibition of key signaling pathways involved in cell proliferation.

Case Studies

A recent study highlighted the effectiveness of similar pyrrole-based compounds in targeting specific receptors associated with tumor growth. For instance, derivatives targeting TGF-β type I receptor showed promising results in inhibiting tumor invasiveness and metastasis . This suggests that this compound may share similar pathways in exerting its biological effects.

Comparison with Similar Compounds

The compound shares structural and functional similarities with several classes of molecules, including HDAC inhibitors, pyrrole-pyridine hybrids, and carboxamide derivatives. Below is a systematic comparison:

Structural Similarities and Differences

Key Observations :

- The target compound’s tetrahydropyran core differentiates it from pyrrolidine-based analogs (e.g., 14{5,5}) and HDAC inhibitors like MC1568, which rely on planar aromatic systems for activity .

- The cyclopropyl group may enhance metabolic stability compared to bulkier substituents (e.g., naphthalene in compound 17), as cyclopropane rings are known to resist oxidative degradation .

- Unlike MC1568, the target lacks an acrylamide warhead critical for HDAC inhibition, suggesting divergent biological targets .

Pharmacokinetic and Metabolic Comparisons

- Microsomal Stability : Compound 17 (tetrahydropyran-piperidine hybrid) demonstrated moderate stability in human liver microsomes (t½ > 60 min), attributed to its rigid tetrahydropyran core . The target compound’s cyclopropyl group may further improve stability by reducing CYP450-mediated metabolism.

- Purity and Yield : Pyrrolidine-pyrrole hybrids (e.g., 14{5,5}) exhibited lower crude yields (62–65%) and variable purity (16–79%) compared to compound 17 (78% yield, 95% purity), highlighting challenges in synthesizing nitrogen-rich heterocycles .

Q & A

What are the key considerations for synthesizing N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide in a laboratory setting?

Basic Research Question

The synthesis involves multi-step routes requiring precise control of reaction conditions. Key steps include:

- Cyclopropane ring formation : Use of cyclopropanation reagents (e.g., CH₂N₂ or Simmons-Smith reagents) under inert atmospheres.

- Amide coupling : Activation of carboxylic acid groups via carbodiimides (e.g., DCC or EDC) to react with the pyrrolylmethylamine intermediate .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) for improved solubility of intermediates.

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity .

How can the structural integrity of this compound be confirmed post-synthesis?

Basic Research Question

Structural validation requires a combination of analytical techniques:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyrrole protons at δ 6.0–7.0 ppm) .

- X-ray crystallography : Single-crystal analysis to resolve stereochemistry and confirm tetrahydropyran ring conformation .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion) .

What strategies can optimize synthetic yield while minimizing side reactions?

Advanced Research Question

Optimization strategies include:

- Temperature control : Maintaining reflux conditions (e.g., 80–100°C) for cyclopropane formation to prevent ring-opening side reactions .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation and reduce reaction time .

- In situ monitoring : TLC or HPLC to track reaction progress and terminate before byproduct formation .

How can computational methods elucidate interactions between this compound and biological targets?

Advanced Research Question

Computational approaches include:

- Molecular docking : Using software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or GPCRs) .

- Molecular dynamics (MD) simulations : Assessing stability of ligand-receptor complexes over 100-ns trajectories to identify key interaction residues .

- QSAR modeling : Correlating structural features (e.g., cyclopropyl lipophilicity) with biological activity data .

What physicochemical properties are critical for experimental design?

Basic Research Question

Key properties include:

| Property | Value/Description | Experimental Relevance |

|---|---|---|

| Solubility | Soluble in DMSO, DCM; insoluble in H₂O | Use organic solvents for assays |

| Stability | Stable at RT; degrade >150°C | Avoid high-temperature storage |

| LogP | Predicted ~3.2 (via ChemDraw) | Indicates moderate membrane permeability |

How to resolve discrepancies in biological activity data across studies?

Advanced Research Question

Address discrepancies by:

- Purity validation : Ensure >95% purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to rule out impurity effects .

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and positive controls .

- Structural analogs comparison : Compare activity with derivatives (e.g., replacing cyclopropyl with cyclohexyl) to identify pharmacophores .

What in vitro models are suitable for evaluating this compound’s pharmacokinetics?

Advanced Research Question

Use:

- Caco-2 cells : Assess intestinal permeability (Papp values) .

- Microsomal stability assays : Liver microsomes (human/rat) to measure metabolic half-life (t½) .

- Plasma protein binding : Equilibrium dialysis to determine % bound (e.g., albumin affinity) .

How to design SAR studies for this compound?

Advanced Research Question

Structure-activity relationship (SAR) strategies:

- Core modifications : Substitute tetrahydropyran with piperidine to assess ring flexibility .

- Substituent variation : Replace 1-methylpyrrole with indole to test aromatic stacking effects .

- Stereochemical analysis : Synthesize enantiomers and compare IC₅₀ values in target assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.